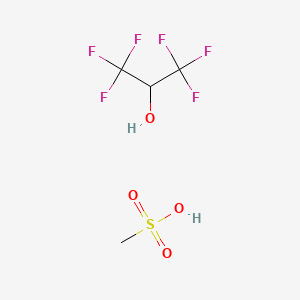

2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate

Description

Its structure comprises a central isopropyl backbone with six fluorine atoms (1,1,1,3,3,3-hexafluoro substitution) and a methanesulfonate (-O-SO₂-CH₃) group at the 2-position. The compound is hypothesized to exhibit high electronegativity, thermal stability, and solubility in fluorinated solvents due to its perfluorinated backbone and polar sulfonate group .

Applications likely include:

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O.CH4O3S/c4-2(5,6)1(10)3(7,8)9;1-5(2,3)4/h1,10H;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTLAPYMKDDCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725133 | |

| Record name | Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25236-65-1 | |

| Record name | Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification with Methanesulfonyl Chloride

The most widely documented method involves the reaction of hexafluoroisopropanol (HFIP) with methanesulfonyl chloride (MsCl) in the presence of a base. This route is favored for its simplicity and scalability:

Reaction Mechanism :

$$ \text{C}3\text{HF}6\text{O} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{C}4\text{H}4\text{F}6\text{O}3\text{S} + \text{HCl} $$

Procedure :

- Solvent Selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve HFIP.

- Base Addition : Triethylamine (TEA) or pyridine is introduced to neutralize HCl, maintaining a stoichiometric ratio of 1:1.2 (HFIP:Base).

- Controlled Addition : MsCl is added dropwise at 0–5°C to mitigate exothermic side reactions.

- Reaction Duration : Stirring at room temperature for 4–6 hours ensures >95% conversion.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition of MsCl |

| Molar Ratio (HFIP:MsCl) | 1:1.05–1.1 | Minimizes unreacted MsCl |

| Base | Triethylamine | Superior HCl scavenging vs. pyridine |

Yield and Purity :

Alternative Methods: Sulfonation via Methyl Fluorosulfonate

While less common, methyl fluorosulfonate (MeOSO₂F) has been explored as a sulfonating agent in fluorinated systems. This method, detailed in CN108752172A, involves:

Procedure :

- Reagent Mixing : HFIP and MeOSO₂F are combined at -10°C to 25°C.

- Reaction Quenching : Water washing removes inorganic byproducts (e.g., HF, H₂SO₄).

- Purification : Anhydrous sodium sulfate drying followed by fractional distillation.

Advantages :

- Byproduct Management : Inorganic residues simplify wastewater treatment.

- Scalability : Demonstrated at 1500L reactor scale with 97.4% yield.

Limitations :

- Reagent Cost : MeOSO₂F is more expensive than MsCl.

- Safety Concerns : MeOSO₂F’s high reactivity necessitates specialized handling.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance reaction kinetics by stabilizing intermediates. Non-polar solvents (e.g., hexane) reduce yields by 20–30% due to poor MsCl solubility.

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates reactions by 15–20% in biphasic systems.

- Microwave Assistance : Reduces reaction time to 1–2 hours but risks thermal degradation of HFIP.

Purification and Isolation

Washing Protocols

Drying and Distillation

- Drying Agents : Anhydrous Na₂SO₄ or MgSO₄ achieve <50 ppm moisture.

- Distillation : Boiling point 50–52°C at 760 mmHg; purity >99.9% after two stages.

Industrial-Scale Data :

| Step | Conditions | Outcome |

|---|---|---|

| Batch Distillation | 100–150 theoretical plates | 99.95% purity |

| Continuous Process | 10–12 reflux ratio | 98.8% yield |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can participate in nucleophilic substitution reactions due to its high polarity.

Common Reagents and Conditions

Common reagents used in reactions with 1,1,1,3,3,3-hexafluoro-2-propanol include hydrogen peroxide for oxidation and palladium catalysts for cross-coupling reactions . The conditions often involve moderate temperatures and controlled environments to prevent side reactions .

Major Products

The major products formed from these reactions include various fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1,1,1,3,3,3-hexafluoro-2-propanol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-hexafluoro-2-propanol exerts its effects is primarily through its high polarity and hydrogen-bonding capabilities. These properties facilitate various chemical transformations, including the activation of C-H bonds and the stabilization of reaction intermediates . The molecular targets and pathways involved often include polar functional groups and transition metal catalysts .

Comparison with Similar Compounds

Hexafluoroisopropanol (HFIP, CAS 920-66-1)

Key Differences :

- Functional Group : HFIP is a primary alcohol ((CF₃)₂CHOH), whereas the methanesulfonate derivative replaces the hydroxyl with a sulfonate ester.

- Reactivity: HFIP is a strong hydrogen-bond donor and solvent for polar compounds, while the methanesulfonate is more electrophilic, acting as a leaving group in substitution reactions .

- Physical Properties :

Sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane)

Key Differences :

Hexafluoroisopropyl Tosylate

Key Differences :

- Sulfonate Group : Tosylate (p-toluenesulfonate) vs. methanesulfonate.

- Reactivity : Tosylates are bulkier, leading to slower reaction kinetics compared to methanesulfonates.

- Applications :

Nonafluoro-tert-butanol (CAS 2378-02-1)

Key Differences :

- Structure : Tertiary alcohol with a -C(CF₃)₃ group vs. secondary sulfonate ester.

- Acidity: Nonafluoro-tert-butanol (pKa ~5) is less acidic than HFIP (pKa ~9.3) but more acidic than the methanesulfonate (neutral) .

- Applications : Used in catalysis and as a solvent, whereas sulfonates serve as synthetic intermediates .

Research Findings and Data

Thermal and Chemical Stability

Spectroscopic Data

- ¹⁹F NMR : HFIP shows a singlet at δ -70.86 ppm . Methanesulfonate derivatives exhibit split peaks due to sulfonate-induced deshielding .

Biological Activity

2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate (often referred to as hexafluoroisopropanol or HFIP) is a fluorinated alcohol that exhibits unique properties due to the presence of fluorine atoms. This compound has garnered attention in various fields, including organic synthesis and materials science, due to its ability to act as a polar solvent and its role in facilitating specific chemical reactions.

- Molecular Formula : C₃H₂F₆O

- Molecular Weight : 168.04 g/mol

- CAS Number : 920-66-1

- Physical State : Clear colorless oily liquid

- Boiling Point : 60-62 °C

- Density : 1.484 g/mL at 25 °C

HFIP is characterized by its high solubility in water and ability to stabilize proteins and other biomolecules by influencing their conformational states.

Protein Interaction

HFIP has been shown to affect the native state of proteins significantly. It can denature proteins while also stabilizing the α-helical conformation of unfolded proteins. This dual capability makes HFIP a valuable tool in biochemical research for studying protein folding and stability .

Applications in Organic Synthesis

HFIP is employed as a solvent in various chemical reactions, particularly those involving transition metals. It facilitates:

- Friedel-Crafts Reactions : HFIP promotes metal-free synthesis of difluoromethyl carbinol-containing compounds at room temperature . This reaction showcases the efficiency of HFIP as a solvent that enhances yields without the need for additional catalysts.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Hydroxydifluoromethylation | 97% | Room temperature |

| Friedel-Crafts Reaction | Varies (79-92%) | Metal-free |

Case Studies

- Cyclodextrin Assembly : Research demonstrated that cyclodextrins have high solubility in HFIP. When evaporated from solutions, they formed crystalline solids that could be used for electrospinning microfibers . This application highlights HFIP's utility in materials science.

- Synthesis of Fluorinated Compounds : A study illustrated the use of HFIP in synthesizing C₃-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines with excellent yields (up to 95%) across various substrates . The versatility of HFIP in facilitating diverse chemical transformations underscores its importance in synthetic organic chemistry.

Safety and Handling

Despite its beneficial properties, HFIP poses certain hazards. It is combustible and may cause burns upon contact with skin or eyes. Proper safety measures should be taken when handling this chemical in laboratory settings.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.